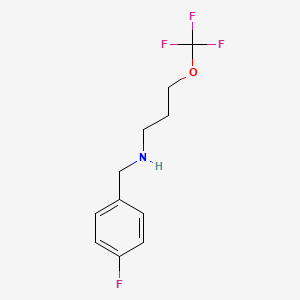![molecular formula C9H9BrN4 B11758096 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C9H9BrN4. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the bromination of a pyrrolopyrimidine precursor. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination reactions.
Chloroform: Common solvent for reactions involving this compound.
Catalysts: Various catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in cancer research.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Another brominated pyrrolopyrimidine with similar biological activities.
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: A methylated derivative with distinct chemical properties.
Uniqueness
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its cyclopropyl group, which can influence its biological activity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles.
Propiedades
Fórmula molecular |
C9H9BrN4 |
|---|---|
Peso molecular |
253.10 g/mol |
Nombre IUPAC |
5-bromo-7-cyclopropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-6-3-14(5-1-2-5)9-7(6)8(11)12-4-13-9/h3-5H,1-2H2,(H2,11,12,13) |
Clave InChI |
WQJGXKZMXKMRMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C3=C(N=CN=C32)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



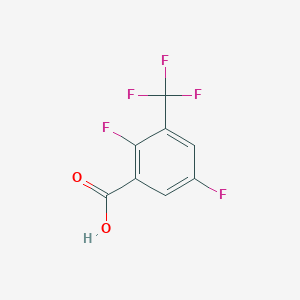
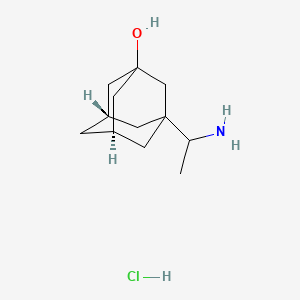
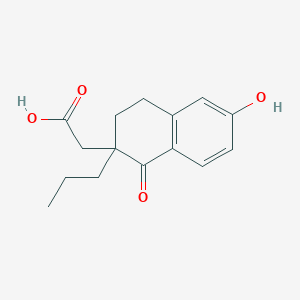
![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
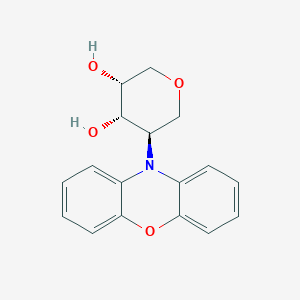
![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
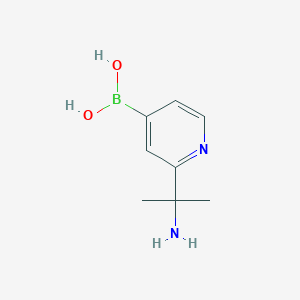


![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)
